N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide -

N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide

Catalog Number: EVT-4072827
CAS Number:
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JDTic is a synthetic compound classified as a selective kappa opioid receptor (KOR) antagonist []. It is a member of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists and exhibits high potency and selectivity for KOR over mu (MOR) and delta (DOR) opioid receptors [, ]. JDTic is an important pharmacological tool for investigating the role of KOR in various physiological and pathological processes.

Synthesis Analysis

The synthesis of JDTic and its analogues has been described in several research articles [, ]. The synthesis generally involves a multi-step process starting from commercially available materials. The key steps involve the coupling of a suitably protected (3R)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid with (1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropan-1-amine, followed by deprotection steps to yield the final compound.

Molecular Structure Analysis
  • 3R,4R stereochemistry: The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure requires this specific stereochemistry for optimal potency and selectivity [].
  • 3R attachment: The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group must be attached to the piperidine core in the 3R configuration [].
  • 1S configuration: The 2-methylpropyl (isopropyl) group attached to the isoquinoline moiety requires the 1S configuration [].
Mechanism of Action

JDTic acts as a selective antagonist at KOR [, ]. It binds to KOR, preventing the binding of endogenous agonists like dynorphin, thereby blocking downstream signaling cascades mediated by the receptor. This antagonism of KOR is thought to underlie its potential therapeutic effects in CNS disorders.

Applications
  • Investigate the role of KOR: JDTic helps elucidate the involvement of KOR in various physiological processes, including pain perception, mood regulation, and stress response [].
  • Develop potential therapeutics: JDTic serves as a lead compound for designing and synthesizing novel KOR antagonists with improved pharmacological and pharmacokinetic properties [].
  • Explore KOR as a therapeutic target: The study of JDTic contributes to a better understanding of KOR as a potential target for treating various CNS disorders, such as depression, anxiety, and addiction [, ].
Future Directions
  • Clinical development: Investigating the safety and efficacy of JDTic and its optimized analogues in clinical trials for CNS disorders is crucial [].
  • Structure-activity relationship studies: Further modification of the JDTic structure could lead to the discovery of even more potent and selective KOR antagonists with improved drug-like properties [].

(+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)

Compound Description: AZD4877 is a kinesin spindle protein (KSP) inhibitor and a potential anticancer agent []. It functions by arresting cells in mitosis, leading to the formation of a monopolar spindle phenotype, a characteristic of KSP inhibition. This disruption of the mitotic process induces cellular death. AZD4877 exhibits favorable pharmacokinetic properties and has shown notable in vivo efficacy in preclinical studies.

1-[2-[(1S)-(3-Dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) []. MC4R antagonists are being investigated for their potential in treating conditions like cachexia, a wasting syndrome characterized by loss of weight and muscle mass. This compound exhibits good metabolic profiles and moderate to good oral bioavailability. In preclinical studies, it demonstrated an ability to promote food intake in tumor-bearing mice, highlighting its potential as a treatment for cachexia.

N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide

Compound Description: This compound serves as a scaffold in developing selective kappa opioid receptor (KOR) antagonists []. KOR antagonists are of interest for treating various conditions, including depression, anxiety, and addiction.

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor, particularly effective against CDKs 1, 2, 4, 8, and 9, which are involved in cell cycle regulation and transcription []. This compound shows promising results in combating hematological malignancies, as it can induce cell cycle arrest and apoptosis. Preclinical studies have demonstrated its good antitumor efficacy in multiple hematological malignancy mouse xenograft models with minimal toxicity.

N-2-methylpropyl-N-1'-methylacetonylnitrosamine (NMAMPA)

Compound Description: NMAMPA is an N-nitroso compound identified in moldy millet and wheat flour []. It has shown mutagenic properties in several short-term biological assays. N-nitroso compounds are generally considered potentially carcinogenic.

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective KOR antagonist [, ]. The specific stereochemistry of JDTic, particularly the 3R,4R configuration of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, is crucial for its activity and selectivity. JDTic requires a second basic amino group and a second phenol group in close proximity for optimal KOR antagonism. This compound represents a unique class of KOR antagonists with a distinct “message-address” pharmacophore.

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 acts as a potent, selective, and orally bioavailable c-Met inhibitor []. c-Met is a receptor tyrosine kinase frequently dysregulated in various cancers. AMG 458 was developed to address the metabolic liabilities observed in earlier pyrazolone-based c-Met inhibitors. It exhibits significant antitumor activity in preclinical models, including NIH3T3/TPR-Met and U-87 MG xenografts, without causing significant weight loss.

1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives

Compound Description: This series of compounds was designed as potential antihypertensive agents targeting T-type Ca2+ channels []. These channels play a role in regulating blood pressure. The isopropyl substituent at the benzylic position is essential for their inhibitory activity. Notably, the optimal configuration at the benzylic position was found to be the opposite of mibefradil, a previously marketed T-type Ca2+ channel blocker withdrawn due to drug interactions.

Properties

Product Name

N-(1-isopropyl-2-methylpropyl)-4-methylbenzamide

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-10(2)14(11(3)4)16-15(17)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3,(H,16,17)

InChI Key

OMTACMKHQMQKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.